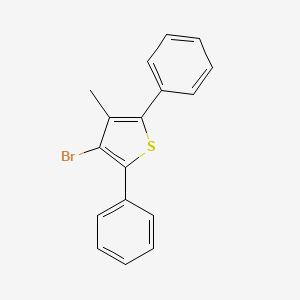
3-Bromo-4-methyl-2,5-diphenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-2,5-diphenylthiophene is a thiophene derivative, a class of compounds known for their aromatic properties and significant roles in various chemical and industrial applications. Thiophenes are five-membered heterocyclic compounds containing sulfur, and their derivatives are widely studied for their electronic, optical, and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2,5-diphenylthiophene typically involves the bromination of 4-methyl-2,5-diphenylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methyl-2,5-diphenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-methyl-2,5-diphenylthiophene derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrogenated thiophene derivatives or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methyl-2,5-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene-based compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyl-2,5-diphenylthiophene involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. In electronic applications, its conductive properties are attributed to the delocalization of electrons within the thiophene ring, facilitating charge transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2,5-diphenylthiophene
- 4-Methyl-2,5-diphenylthiophene
- 2,5-Diphenylthiophene
Uniqueness
3-Bromo-4-methyl-2,5-diphenylthiophene is unique due to the presence of both bromine and methyl substituents on the thiophene ring, which can significantly influence its reactivity and properties. The bromine atom provides a site for further functionalization, while the methyl group can affect the compound’s electronic and steric characteristics .
Eigenschaften
Molekularformel |
C17H13BrS |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
3-bromo-4-methyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C17H13BrS/c1-12-15(18)17(14-10-6-3-7-11-14)19-16(12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI-Schlüssel |
WJJHHXYNFWKEBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B15235801.png)


![6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)

![8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B15235831.png)
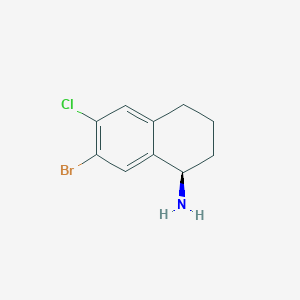

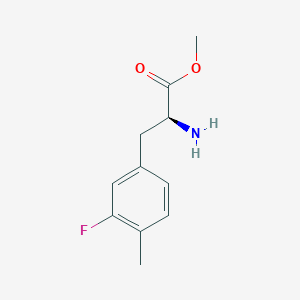
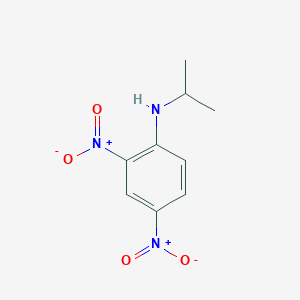
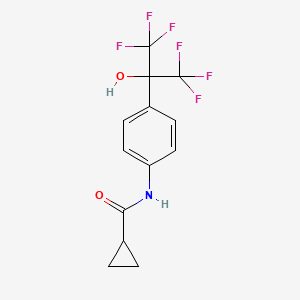
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B15235878.png)


